molecular formula C12H15NO4 B8327422 1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran

1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran

Cat. No.: B8327422
M. Wt: 237.25 g/mol
InChI Key: SRORSBMPRKAUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-(1-methyl-1-nitroethyl)-1,3dihydroisobenzofuran is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-methoxy-3-(2-nitropropan-2-yl)-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C12H15NO4/c1-12(2,13(14)15)10-8-6-4-5-7-9(8)11(16-3)17-10/h4-7,10-11H,1-3H3

InChI Key

SRORSBMPRKAUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C2=CC=CC=C2C(O1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium metal (12.4 g, 0.539 g atm) is added to MeOH, (1 L) at 10° C. over 90 min. When a clear solution is obtained the cold water bath is removed and 2-nitropropane (256 mL, 2.85 mol) is added, followed by orthophthalaldehyde (120 g, 0.895 mol). The resulting solution is stirred at rt overnight. The solution is acidified by adding 1 N H2SO4 to pH 2. White solids precipitate. The mixture is filtered, and the filter cake is washed with MeOH and discarded. The filtrate is stirred at rt for 3 h and then made basic by adding 3 N NaOH. The solution is then concentrated in vacuo to remove the MeOH. The resulting aqueous solution is extracted twice with Et2O. The combined organic layers are washed once with water, dried (MgSO4) and concentrated in vacuo. Kugelrohr distillation of remaining solvent at 50° C. (oil pump vacuum) leaves 195 g (106% of theoretical, 86% pure by GC) of a brown liquid, which is used as such in the next step. The ratio of diastereoisomers is 1:1 (1H NMR). A portion of the crude material can be purified by flash chromatography over silica gel (9:1 cyclohexane/EtOAc) to give pure 71 as a pale yellow oil. 1H NMR(CDCl3) 7.42-7.36(m, 3), 7.17-7.12(m, 1), 6.25 and 5.88(isomer I, d and dd, 1 total, J=2.4, 0.6, respectively), 6.01 and 5.72 (isomer II, s and d, 1 total, J=0.6), 3.58 and 3.37 (isomers I and II, respectively, 2s, 3 total), 1.57 and 1.56 and 1.55 and 1.48 (4s, 6 total); 13C NMR (CDCl3) 138.77, 138.51, 137.57, 129.82, 129.67, 129.21, 129.13, 123.41, 122.09, 107.32, 107.01, 90.52, 86.77, 56.14, 54.03, 22.51, 22.14, 21.73, 20.96; IR (neat) 1543, 1464, 1398, 1373, 1348, 1113, 1094, 1026, 974, 756;MS, m/z 206 [(M+H)+, base peak], 190, 149; Anal. Calcd for C12H15NO2 : C,60.75; H,6.37; N,5.90. Found: C,60.48; H,6.28;N,6.00.
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
256 mL
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

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